
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine is a chemical compound that belongs to the class of heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a trifluoromethyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions. Common starting materials include 1,5-diaminopentane and appropriate reagents to facilitate ring closure.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Chiral Resolution: The (S)-configuration is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or resolving agents to separate the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperidine rings.
Substitution: Substituted piperidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. Upon binding to its target, the compound can modulate the activity of the receptor or enzyme, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simple heterocyclic compound with a single piperidine ring.
Trifluoromethylpiperidine: A compound with a piperidine ring substituted with a trifluoromethyl group.
N-Phenylpiperidin-4-amine: A piperidine derivative with a phenyl group and an amine substituent.
Uniqueness
(S)-1-(Piperidin-4-yl)-2-(trifluoromethyl)-piperidine is unique due to its specific stereochemistry and the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H19F3N2 |
|---|---|
Molekulargewicht |
236.28 g/mol |
IUPAC-Name |
(2S)-1-piperidin-4-yl-2-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C11H19F3N2/c12-11(13,14)10-3-1-2-8-16(10)9-4-6-15-7-5-9/h9-10,15H,1-8H2/t10-/m0/s1 |
InChI-Schlüssel |
DHABDHJYJDNGEU-JTQLQIEISA-N |
Isomerische SMILES |
C1CCN([C@@H](C1)C(F)(F)F)C2CCNCC2 |
Kanonische SMILES |
C1CCN(C(C1)C(F)(F)F)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



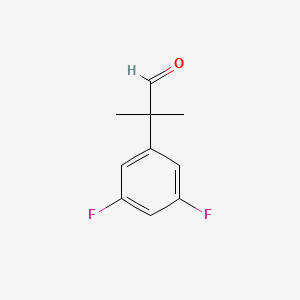


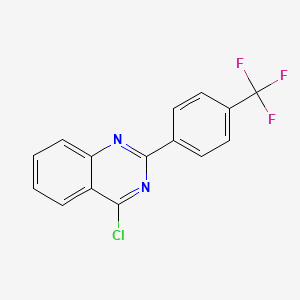
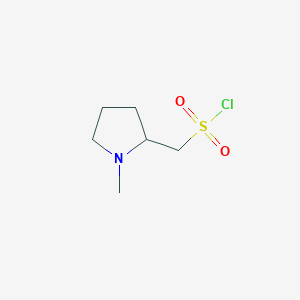
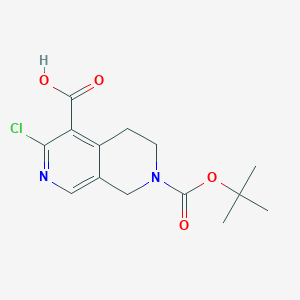

![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
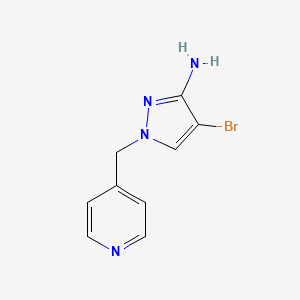
![8-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13088433.png)

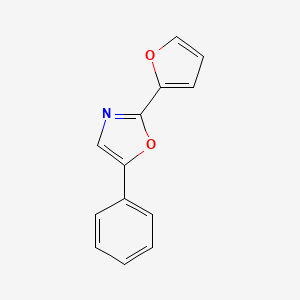
![[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13088443.png)
